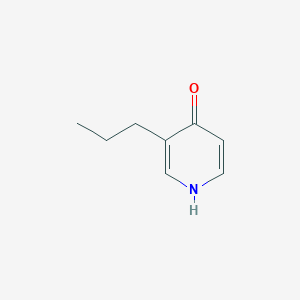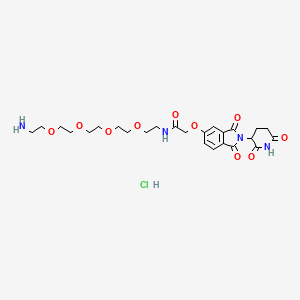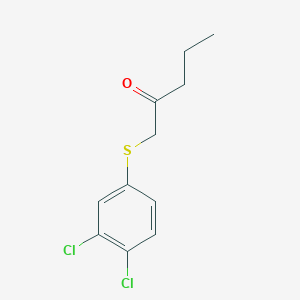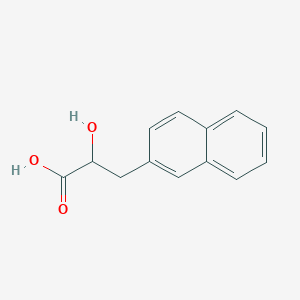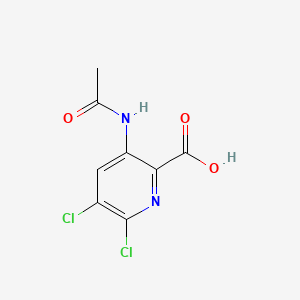
3-Acetamido-5,6-dichloropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-5,6-dichloropicolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an acetamido group at the third position and two chlorine atoms at the fifth and sixth positions on the picolinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-5,6-dichloropicolinic acid typically involves the acylation of 5,6-dichloropicolinic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Acetamido-5,6-dichloropicolinic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The chlorine atoms on the picolinic acid ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Acetamido-5,6-dichloropicolinic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a ligand in the study of metal ion coordination. Its ability to chelate metal ions makes it useful in understanding metal-protein interactions and enzyme mechanisms.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets can be exploited in drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its chemical properties make it effective in controlling unwanted vegetation and pests.
Mecanismo De Acción
The mechanism of action of 3-Acetamido-5,6-dichloropicolinic acid involves its interaction with specific molecular targets. The acetamido group and chlorine atoms play a crucial role in binding to these targets, which can include enzymes, receptors, or metal ions. The compound’s structure allows it to form stable complexes with metal ions, which can inhibit or activate enzymatic activity. Additionally, its ability to undergo various chemical reactions enables it to modulate biological pathways and processes.
Comparación Con Compuestos Similares
- 3-Acetamido-5-chloropicolinic acid
- 3-Acetamido-6-chloropicolinic acid
- 3-Acetamido-5,6-dibromopicolinic acid
Comparison: Compared to its analogs, 3-Acetamido-5,6-dichloropicolinic acid exhibits unique reactivity due to the presence of two chlorine atoms. This enhances its ability to undergo substitution reactions and form stable complexes with metal ions. Additionally, the acetamido group provides a site for further functionalization, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H6Cl2N2O3 |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
3-acetamido-5,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-3(13)11-5-2-4(9)7(10)12-6(5)8(14)15/h2H,1H3,(H,11,13)(H,14,15) |
Clave InChI |
JVMNQKHMQGULRW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(N=C1C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)
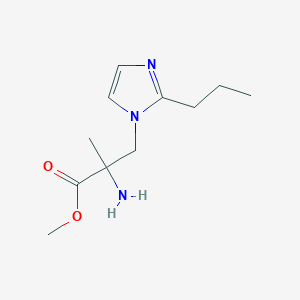
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)
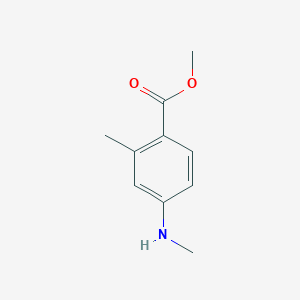
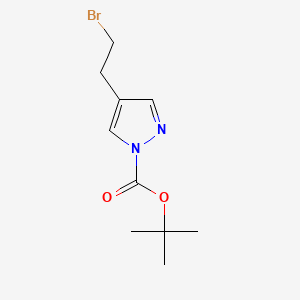
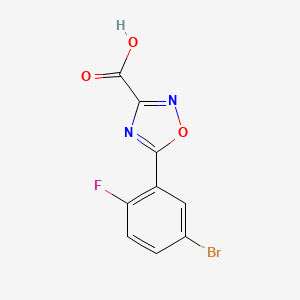
![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)

